molecular formula C11H14ClNO3S B2541565 N-[4-(3-chloropropanesulfonyl)phenyl]acetamide CAS No. 78234-18-1

N-[4-(3-chloropropanesulfonyl)phenyl]acetamide

Cat. No.: B2541565
CAS No.: 78234-18-1
M. Wt: 275.75
InChI Key: VRKKNDAXAMMISK-UHFFFAOYSA-N
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Description

N-[4-(3-chloropropanesulfonyl)phenyl]acetamide is a chemical compound with the molecular formula C11H14ClNO3S. It is characterized by the presence of a chloropropanesulfonyl group attached to a phenyl ring, which is further connected to an acetamide group. This compound is primarily used in research and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(3-chloropropanesulfonyl)phenyl]acetamide typically involves the reaction of 3-chloropropanesulfonyl chloride with 4-aminophenylacetamide. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[4-(3-chloropropanesulfonyl)phenyl]acetamide undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom in the chloropropanesulfonyl group can be substituted with other nucleophiles such as amines or thiols.

    Oxidation and Reduction: The compound can undergo oxidation to form sulfonic acids or reduction to form sulfides.

    Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include amines, thiols, and alcohols. The reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate are used for oxidation reactions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed for reduction reactions.

    Hydrolysis: Acidic hydrolysis is performed using hydrochloric acid, while basic hydrolysis uses sodium hydroxide.

Major Products Formed

    Substitution: Formation of sulfonamides, sulfides, or sulfonates depending on the nucleophile used.

    Oxidation: Formation of sulfonic acids.

    Reduction: Formation of sulfides.

    Hydrolysis: Formation of 4-aminophenylacetamide and 3-chloropropanesulfonic acid.

Scientific Research Applications

N-[4-(3-chloropropanesulfonyl)phenyl]acetamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules. It is also used in studying reaction mechanisms and developing new synthetic methodologies.

    Biology: Employed in the development of enzyme inhibitors and studying protein-ligand interactions.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-[4-(3-chloropropanesulfonyl)phenyl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The chloropropanesulfonyl group can form covalent bonds with nucleophilic residues in proteins, leading to inhibition of enzyme activity or modulation of receptor function. The acetamide group can also participate in hydrogen bonding and other non-covalent interactions, contributing to the compound’s overall biological activity.

Comparison with Similar Compounds

Similar Compounds

    N-[4-(4-methyl-1-piperazinyl)sulfonyl]phenyl]acetamide: Exhibits good analgesic activity.

    N-(4-(N,N-diethylsulfamoyl)phenyl)acetamide: Known for its anti-inflammatory properties.

    N-(4-(piperazin-1-ylsulfonyl)phenyl)acetamide: Used in the development of enzyme inhibitors.

Uniqueness

N-[4-(3-chloropropanesulfonyl)phenyl]acetamide is unique due to the presence of the chloropropanesulfonyl group, which imparts distinct reactivity and biological activity. This makes it a valuable compound for developing new chemical entities and studying various biochemical processes.

Properties

IUPAC Name

N-[4-(3-chloropropylsulfonyl)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14ClNO3S/c1-9(14)13-10-3-5-11(6-4-10)17(15,16)8-2-7-12/h3-6H,2,7-8H2,1H3,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRKKNDAXAMMISK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)S(=O)(=O)CCCCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14ClNO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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